
2-(Cyclopentyloxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentyloxy)aniline hydrochloride is a specialty product for proteomics research . Its molecular formula is C11H16ClNO and it has a molecular weight of 213.7 .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopentyloxy)aniline hydrochloride is represented by the InChI code: 1S/C11H15NO.ClH/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,12H2;1H .Physical And Chemical Properties Analysis
2-(Cyclopentyloxy)aniline hydrochloride is a powder with a molecular weight of 213.71 .Scientific Research Applications
Corrosion Inhibition :
- 2-(Cyclopentyloxy)aniline hydrochloride has been investigated for its potential as a corrosion inhibitor. A study demonstrated that certain aniline derivatives like 2-PTA exhibit significant corrosion inhibition properties for low carbon steel in hydrochloric acid solution. The mechanism involves the adsorption of the compound onto the metal surface, effectively protecting it against corrosive agents even at higher temperatures (Farsak, Keleş, & Keleş, 2015).
Organic Synthesis and Aniline Derivatives :
- Research into anilines, which are structurally similar to 2-(Cyclopentyloxy)aniline hydrochloride, has revealed their utility in organic synthesis. For instance, the radical arylation of anilines with arylhydrazines and dioxygen from air has been studied, showcasing a method to produce substituted aminobiphenyls, a class of compounds with significant chemical interest (Hofmann, Jasch, & Heinrich, 2014). Additionally, aniline derivatives have been explored for their roles in the synthesis of complex molecules like polyurethane cationomers, highlighting the versatility of aniline compounds in creating materials with unique properties like fluorescence (Buruianǎ et al., 2005).
Radiation Chemistry :
- Studies have been conducted on the interactions between hydroxyl radicals and anilines like 2,6-dichloroaniline in dilute aqueous solutions, pertinent to radiation chemistry. These interactions lead to radical formations and transformations significant in understanding the chemical behavior under irradiation, which may be parallelly relevant to 2-(Cyclopentyloxy)aniline hydrochloride (Homlok, Takács, & Wojnárovits, 2012).
Pharmaceutical Applications :
- Aniline derivatives are known for their potential in pharmaceutical applications. For example, studies have synthesized and characterized cyclopentenylacetanilides to expand the group of potential local anesthetics belonging to the arylamine group, indicating the medical relevance of aniline derivatives (Gataullin et al., 2010).
Environmental and Material Science :
- Research into the electrochemical copolymerization of anilines with other compounds like 2-aminodiphenylamine suggests applications in material science, particularly in developing conducting polymers with specific electrochemical characteristics, relevant to industries like electronics (Chen, Wen, & Gopalan, 2001).
Safety And Hazards
properties
IUPAC Name |
2-cyclopentyloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQKYGTWPGTRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2634389.png)

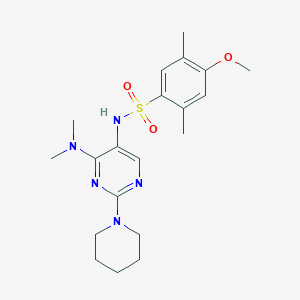
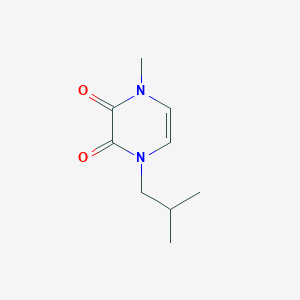
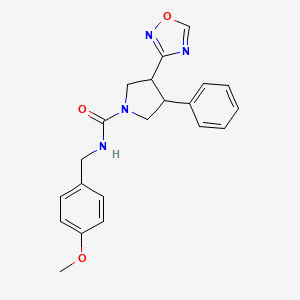
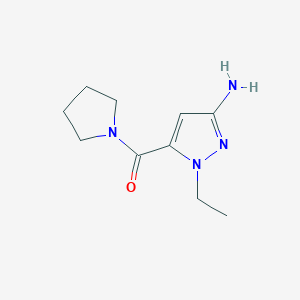
![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)
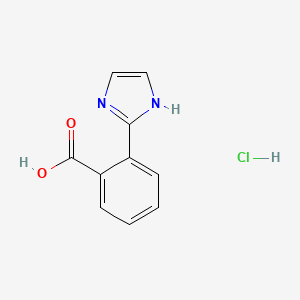
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)